2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole family. This class of compounds is recognized for its diverse biological activities, which include anticancer, antibacterial, and anti-inflammatory properties. The structure features an ethoxyphenyl group and a tetrahydrofuran moiety, contributing to its unique chemical and biological characteristics.
This compound can be classified under heterocyclic organic compounds, particularly those containing both nitrogen and sulfur atoms in their structure. Its specific classification as an imidazo[2,1-b]thiazole derivative highlights its relevance in medicinal chemistry due to the pharmacological potentials associated with this class.
The synthesis of 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves several steps:
These methods require precise control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula for this compound is , with a molecular weight of approximately 421.5 g/mol. The structure contains:
The structural representation can be derived from its SMILES notation: CCOc1ccc(-c2cn3c(CC(=O)NCc4ccccc4OC)csc3n2)cc1
.
The compound can participate in various chemical reactions:
These reactions allow for the modification of functional groups and can lead to the development of new derivatives with enhanced biological activity.
The mechanism of action for 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves interaction with specific biological targets such as enzymes or receptors. For instance, it may inhibit certain kinases involved in cell signaling pathways related to cancer progression. This modulation can lead to altered cellular responses, contributing to its potential therapeutic effects.
The physical properties include:
Chemical properties include stability under normal laboratory conditions but may vary depending on environmental factors such as pH and temperature.
The compound has several applications in scientific research:
This compound exemplifies the importance of heterocyclic chemistry in developing novel therapeutic agents with significant biological activities.
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.:
CAS No.:
CAS No.: 90176-82-2